molecular formula C13H14N2O3S2 B15188058 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate CAS No. 109543-53-5

2-Methylthiazolo(4,5-c)quinoline ethanesulfonate

Cat. No.: B15188058
CAS No.: 109543-53-5
M. Wt: 310.4 g/mol
InChI Key: JVTRMESQUCRBCI-UHFFFAOYSA-N
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Description

2-Methylthiazolo(4,5-c)quinoline ethanesulfonate is a heterocyclic compound that features a thiazole ring fused with a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate typically involves the reaction of 2-aminothiophenol with 1,3-ynone under mild conditions. This process includes a Michael addition followed by cyclization and desulfurative steps . Another method involves the reaction of hydrazonoyl halides with thiosemicarbazide to form the thiazole ring, which is then fused with the quinoline structure .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Methylthiazolo(4,5-c)quinoline ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted thiazoloquinolines, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

2-Methylthiazolo(4,5-c)quinoline ethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylthiazolo(4,5-c)quinoline ethanesulfonate is unique due to its fused thiazole-quinoline structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

109543-53-5

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

ethanesulfonic acid;2-methyl-[1,3]thiazolo[4,5-c]quinoline

InChI

InChI=1S/C11H8N2S.C2H6O3S/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7;1-2-6(3,4)5/h2-6H,1H3;2H2,1H3,(H,3,4,5)

InChI Key

JVTRMESQUCRBCI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1=NC2=C(S1)C3=CC=CC=C3N=C2

Origin of Product

United States

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